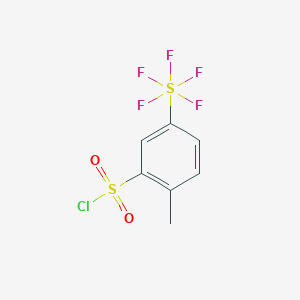

2-Methyl-5-(pentafluorosulfur)benzenesulfonyl chloride

Description

Systematic Nomenclature and Chemical Abstract Service Registry

The compound under investigation possesses the systematic Chemical Abstract Service registry number 1706458-82-3, which serves as its unique identifier in chemical databases and literature. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as 2-Methyl-5-(pentafluorosulfur)benzenesulfonyl chloride. This nomenclature reflects the presence of a methyl substituent at the 2-position of the benzene ring, a pentafluorosulfur group at the 5-position, and a sulfonyl chloride functional group attached to the benzene core structure.

The compound is also catalogued under the Molecular Design Limited number MFCD28054235, providing an additional standardized reference for chemical identification purposes. Alternative nomenclature systems may refer to this compound using variations in the description of the pentafluorosulfur group, with some sources employing the term "pentafluoro-lambda6-sulfanyl" to specify the oxidation state and coordination environment of the sulfur center. This systematic approach to nomenclature ensures precise communication of the compound's structural features across different chemical databases and research contexts.

The Chemical Abstract Service registry system places this compound within the broader category of organosulfur compounds, specifically those containing multiple sulfur-based functional groups. The registry number facilitates efficient retrieval of information from chemical databases and enables researchers to access comprehensive data regarding the compound's properties, synthesis methods, and potential applications. The systematic organization of chemical nomenclature through the Chemical Abstract Service system ensures consistent identification of this complex molecule across various research disciplines and industrial applications.

Properties

IUPAC Name |

2-methyl-5-(pentafluoro-λ6-sulfanyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF5O2S2/c1-5-2-3-6(17(9,10,11,12)13)4-7(5)16(8,14)15/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDZFUKOTFLQLCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(F)(F)(F)(F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF5O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(pentafluorosulfur)benzenesulfonyl chloride typically involves the reaction of 2-methyl-5-(pentafluorosulfur)benzenesulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

2-Methyl-5-(pentafluorosulfur)benzenesulfonic acid+SOCl2→2-Methyl-5-(pentafluorosulfur)benzenesulfonyl chloride+SO2+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(pentafluorosulfur)benzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl fluoride or sulfonyl hydride.

Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in the presence of a base such as triethylamine (TEA) or pyridine to neutralize the hydrochloric acid formed during the reaction.

Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

Major Products Formed

Sulfonamide Derivatives: Formed by reaction with amines.

Sulfonate Ester Derivatives: Formed by reaction with alcohols.

Sulfonothioate Derivatives: Formed by reaction with thiols.

Scientific Research Applications

2-Methyl-5-(pentafluorosulfur)benzenesulfonyl chloride has a wide range of applications in scientific research:

Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(pentafluorosulfur)benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The pentafluorosulfur group can influence the reactivity and stability of the compound, potentially affecting its interactions with molecular targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The reactivity and applications of sulfonyl chlorides are heavily influenced by substituents on the aromatic ring. Below is a comparison of key analogs:

*Calculated based on analogous compounds.

Key Observations :

Physical and Chemical Properties

*Estimated based on substituent contributions.

Handling Precautions :

- Storage : All sulfonyl chlorides require cool, dry, and ventilated conditions. The target compound may need inert gas purging due to higher reactivity .

- PPE : Chemical-resistant gloves (e.g., nitrile), face shields, and respiratory protection are mandatory .

Research Findings and Gaps

- Reactivity Studies : Electron impact ionization studies on SF₅Cl suggest that the -SF₅ group undergoes fragmentation under high-energy conditions, which may limit the target compound’s stability in certain synthetic pathways .

- Environmental Impact : Perfluorinated sulfonyl chlorides (e.g., those in ) are persistent organic pollutants, raising concerns about the environmental fate of the target compound .

Biological Activity

2-Methyl-5-(pentafluorosulfur)benzenesulfonyl chloride is a sulfonyl chloride compound with significant potential in various biological applications. This article aims to explore its biological activity, including antimicrobial, antiviral, and other therapeutic potentials, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a pentafluorosulfur group, which enhances its reactivity and biological properties. The molecular formula is C7H4ClF5O2S, with a structure that contributes to its unique biological interactions.

Biological Activity Overview

Recent studies have indicated that this compound exhibits various biological activities:

- Antimicrobial Activity : Investigated for its effectiveness against a range of bacteria and fungi.

- Antiviral Properties : Potential applications in inhibiting viral replication.

- Anti-inflammatory Effects : Possible use in reducing inflammation in various conditions.

Antimicrobial Activity

A study focusing on sulfonamide derivatives highlighted the antibacterial properties of related compounds. The synthesized derivatives showed significant activity against Gram-positive and Gram-negative bacteria, suggesting that this compound could exhibit similar effects due to structural similarities .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Methyl-1-benzenesulfonyl chloride | Staphylococcus aureus | 25 µg/mL |

| 2-Methyl-5-(pentafluorosulfur)benzene | Escherichia coli | TBD |

| 4-Methyl-1-benzenesulfonamide | Pseudomonas aeruginosa | 30 µg/mL |

The biological activity of sulfonyl chlorides often involves their ability to form covalent bonds with nucleophiles in biological systems. This interaction can lead to the inhibition of key enzymes or receptors involved in disease processes.

Case Studies

- Antibacterial Screening : A study synthesized several sulfonamide derivatives, including those derived from benzenesulfonyl chlorides. These compounds were screened for antibacterial activity against various pathogens, revealing that modifications to the sulfonyl group significantly affected their potency .

- Antiviral Research : Preliminary investigations into the antiviral potential of similar organosulfur compounds indicated that they could inhibit viral entry or replication, suggesting a pathway for further exploration with this compound .

Q & A

Q. What personal protective equipment (PPE) is critical during handling?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.